Cas no 93176-00-2 (3-Hydroxy-6-methoxyflavone)

3-Hydroxy-6-methoxyflavone is a flavonoid derivative characterized by its hydroxyl and methoxy functional groups at the 3- and 6-positions, respectively. This compound exhibits notable biological activity, including antioxidant and potential anti-inflammatory properties, attributed to its ability to scavenge free radicals and modulate cellular signaling pathways. Its structural features enhance stability and bioavailability compared to simpler flavonoids, making it a valuable intermediate for pharmaceutical and nutraceutical research. The compound's purity and well-defined molecular structure ensure reproducibility in experimental applications, particularly in studies focusing on oxidative stress and metabolic regulation. It is commonly utilized in biochemical assays and as a reference standard in analytical chemistry.
3-Hydroxy-6-methoxyflavone structure
3-Hydroxy-6-methoxyflavone structure
Product Name:3-Hydroxy-6-methoxyflavone
CAS No:93176-00-2
MF:C16H12O4
MW:268.264084815979
MDL:MFCD00017639
CID:91069
PubChem ID:354333731
Update Time:2025-06-15

3-Hydroxy-6-methoxyflavone Chemical and Physical Properties

Names and Identifiers

    • 3-hydroxy-6-methoxyflavone
    • 3-hydroxy-6-methoxy-2-phenylchromen-4-one
    • 6-Methoxyflavonol
    • METHOXYFLAVONOL, 6-(RG)
    • 3-hydroxy-6-methoxy-2-phenyl-4h-chromen-4-on
    • 3-hydroxy-6-methoxy-2-phenyl-4H-chromen-4-one
    • 3-Hydroxy-6-methoxy-2-phenyl-chromen-4-on
    • 3-hydroxy-6-methoxy-2-phenyl-chromen-4-one
    • Q63398311
    • 3-HYDROXY-6-METHOXY-2-PHENYL-4H-1-BENZOPYRAN-4-ONE
    • MEGxp0_001707
    • OGURJSOPVFCIOO-UHFFFAOYSA-N
    • Y2008
    • ST50309348
    • 4H-1-Benzopyran-4-one, 3-hydroxy
    • 3-Hydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one (ACI)
    • AF 12
    • 3-Hydroxy-6-methoxyflavanone
    • AKOS025146309
    • ACon1_000011
    • H1522
    • MFCD00017639
    • BRD-K90139951-001-01-9
    • CHEMBL539131
    • NS00116241
    • T73078
    • NCGC00168876-01
    • CS-0148626
    • XH161917
    • DTXSID10350947
    • 93176-00-2
    • SCHEMBL2121813
    • 4H-1-Benzopyran-4-one, 3-hydroxy-6-methoxy-2-phenyl-
    • TS-10135
    • AR-683/43306460
    • HY-N8571
    • DB-057377
    • 3-Hydroxy-6-methoxyflavone
    • MDL: MFCD00017639
    • Inchi: 1S/C16H12O4/c1-19-11-7-8-13-12(9-11)14(17)15(18)16(20-13)10-5-3-2-4-6-10/h2-9,18H,1H3
    • InChI Key: OGURJSOPVFCIOO-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC=C(C=2)OC)OC(C2C=CC=CC=2)=C1O

Computed Properties

  • Exact Mass: 268.07400
  • Monoisotopic Mass: 268.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 3.4
  • Topological Polar Surface Area: 55.8

Experimental Properties

  • Color/Form: solid
  • Density: 1.353
  • Melting Point: 206.0 to 210.0 deg-C
  • Boiling Point: 446.6°Cat760mmHg
  • Flash Point: 169.4°C
  • Refractive Index: 1.651
  • PSA: 59.67000
  • LogP: 3.17420
  • λmax: 330(CHCl3)(lit.)
  • Solubility: Not determined

3-Hydroxy-6-methoxyflavone Security Information

  • WGK Germany:3

3-Hydroxy-6-methoxyflavone Customs Data

  • HS CODE:2914509090
  • Customs Data:

    China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3-Hydroxy-6-methoxyflavone Pricemore >>

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3-Hydroxy-6-methoxyflavone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Pyrrolidine Solvents: Water ;  24 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, cooled
Reference
Synthesis of Flavonols via Pyrrolidine Catalysis: Origins of the Selectivity for Flavonol versus Aurone
Xiong, Wei; Wang, Xiaohong; Shen, Xianyan; Hu, Cuifang; Wang, Xin; et al, Journal of Organic Chemistry, 2020, 85(20), 13160-13176

Production Method 2

Reaction Conditions
1.1 Catalysts: Lithium hydroxide Solvents: Water ;  1 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  5 h, rt
Reference
Convenient "on-water" one-pot, synthesis of flavonols catalyzed by LiOH.H2O- and H2O2-mediated oxidation
Kumar, Sumit; Ambatwar, Ramesh; Gupta, Vaibhav; Khatik, Gopal L., Research on Chemical Intermediates, 2023, 49(3), 901-915

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Ethanol
Reference
Exploring the anti-breast cancer potential of flavonoid analogs
Thakor, Vanrajsinh; Poddar, Mayur; Dey, Sumit; Manjula, S. N.; Madhunapantula, SubbaRao V.; et al, RSC Advances, 2016, 6(82), 79166-79179

Production Method 4

Reaction Conditions
Reference
A novel synthesis of 6-methoxy and 7-methoxy flavonols
Rao, Takkellapati Sudhakar; Deshpande, Shubhada; Mathur, Hari Har; Trivedi, Girish Kumar, Heterocycles, 1984, 22(9), 1943-6

Production Method 5

Reaction Conditions
1.1 Reagents: Diethylamine Solvents: Acetonitrile ;  25 °C
Reference
Method for the synthesis of C-arylation product of benzopyranones and 1,4-pyranones
, India, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Diethylamine Solvents: Acetonitrile ;  4 h, rt
Reference
Hydroxyl directed C-arylation: synthesis of 3-hydroxyflavones and 2-phenyl-3-hydroxy pyran-4-ones under transition-metal free conditions
Paul, Sayantan; Bhattacharya, Asish K., Organic & Biomolecular Chemistry, 2018, 16(3), 444-451

Production Method 7

Reaction Conditions
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  10 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Discovery of a Prenylated Flavonol Derivative as a Pin1 Inhibitor to Suppress Hepatocellular Carcinoma by Modulating MicroRNA Biogenesis
Zheng, Yuanyuan; Pu, Wenchen; Li, Jiao; Shen, Xianyan; Zhou, Qiang; et al, Chemistry - An Asian Journal, 2019, 14(1), 130-134

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
1.3 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Ethanol ,  Water ;  0 °C; 12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Ruthenium(II)-Catalyzed Synthesis of Spirobenzofuranones by a Decarbonylative Annulation Reaction
Kaishap, Partha P.; Duarah, Gauri; Sarma, Bipul; Chetia, Dipak; Gogoi, Sanjib, Angewandte Chemie, 2018, 57(2), 456-460

3-Hydroxy-6-methoxyflavone Raw materials

3-Hydroxy-6-methoxyflavone Preparation Products

3-Hydroxy-6-methoxyflavone Suppliers

Amadis Chemical Company Limited
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(CAS:93176-00-2)3-Hydroxy-6-methoxyflavone
Order Number:A1207484
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:47
Price ($):232.0
Email:sales@amadischem.com

Additional information on 3-Hydroxy-6-methoxyflavone

3-Hydroxy-6-methoxyflavone (CAS No. 93176-00-2): A Comprehensive Overview

3-Hydroxy-6-methoxyflavone, with the chemical formula C15H10O6, is a naturally occurring flavonoid compound that has garnered significant attention in the field of pharmaceutical and biomedical research. This compound, identified by its unique CAS number 93176-00-2, is a derivative of flavone, characterized by the presence of hydroxyl and methoxy functional groups. Flavonoids are a class of polyphenolic compounds widely distributed in plants, known for their diverse biological activities and potential therapeutic applications.

The structural features of 3-Hydroxy-6-methoxyflavone contribute to its remarkable pharmacological properties. The hydroxyl group at the 3-position and the methoxy group at the 6-position enhance its reactivity and interaction with various biological targets. This molecular configuration allows it to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The compound's ability to modulate multiple signaling pathways makes it a promising candidate for drug development.

Recent studies have highlighted the therapeutic potential of 3-Hydroxy-6-methoxyflavone in various disease models. Research indicates that this flavonoid possesses potent antioxidant properties, capable of scavenging free radicals and reducing oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, such as neurodegenerative disorders, cardiovascular diseases, and certain types of cancer. By mitigating oxidative damage, 3-Hydroxy-6-methoxyflavone may help in preventing or alleviating these conditions.

In addition to its antioxidant activity, 3-Hydroxy-6-methoxyflavone has demonstrated significant anti-inflammatory effects. Chronic inflammation is a key factor in the development of many diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. Studies have shown that this flavonoid can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). By suppressing inflammation, 3-Hydroxy-6-methoxyflavone may offer therapeutic benefits in managing inflammatory diseases.

The anticancer potential of 3-Hydroxy-6-methoxyflavone has also been extensively studied. Preclinical research suggests that this compound can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. It achieves this by interfering with critical cellular processes such as DNA replication, cell cycle progression, and angiogenesis (the formation of new blood vessels). Furthermore, 3-Hydroxy-6-methoxyflavone has been shown to modulate signaling pathways involved in cancer development, such as the PI3K/Akt and MAPK pathways.

One of the most intriguing aspects of 3-Hydroxy-6-methoxyflavone is its ability to cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that separates the circulating blood from the brain extracellular fluid in the central nervous system. Its selective permeability ensures that only certain substances can enter the brain, protecting it from potentially harmful molecules. The ability of 3-Hydroxy-6-methoxyflavone to cross this barrier opens up possibilities for its use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

Recent advancements in drug delivery systems have enhanced the bioavailability and targeted delivery of 3-Hydroxy-6-methoxyflavone. Nanotechnology-based formulations, such as polymeric nanoparticles and liposomes, have been developed to improve its solubility and stability while ensuring targeted delivery to specific tissues or organs. These innovations hold promise for optimizing the therapeutic efficacy of 3-Hydroxy-6-methoxyflavone in clinical settings.

The safety profile of 3-Hydroxy-6-methoxyflavone is another critical aspect that has been thoroughly evaluated. Multiple preclinical studies have demonstrated its low toxicity profile when administered at therapeutic doses. However, further clinical trials are needed to fully assess its safety and efficacy in human populations. Long-term studies are essential to understand any potential side effects or interactions with other medications.

The future directions for research on 3-Hydroxy-6-methoxyflavone are vast and exciting. Investigating its mechanisms of action at a molecular level will provide deeper insights into its therapeutic potential. Additionally, exploring combination therapies involving 3-Hydroxy-6-methoxyflavone with other drugs or natural compounds may enhance its efficacy in treating complex diseases.

In conclusion,3-Hydroxy-6-methoxyflavone (CAS No. 93176-00-2) is a multifaceted flavonoid with significant promise in pharmaceutical applications. Its diverse biological activities make it a valuable candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new insights into its properties and mechanisms,3-Hydroxy-6-methoxyflavone is poised to play a crucial role in advancing healthcare solutions.

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Amadis Chemical Company Limited
(CAS:93176-00-2)3-Hydroxy-6-methoxyflavone
A1207484
Purity:99%
Quantity:5g
Price ($):232.0
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